

# Carotegrast Methyl: Application Notes and Protocols for Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Carotegrast |
| Cat. No.:      | B1668454    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Carotegrast** methyl, also known as AJM300, is an orally active small molecule antagonist of  $\alpha 4$ -integrin.<sup>[1][2]</sup> It is a prodrug that is hydrolyzed in the liver to its active metabolite, **carotegrast** (HCA2969), which is a specific and dual antagonist of  $\alpha 4\beta 1$  (VLA-4) and  $\alpha 4\beta 7$  integrins.<sup>[1][3]</sup> By blocking the interaction of these integrins on the surface of lymphocytes with their ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) on vascular endothelial cells and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut—**carotegrast** methyl effectively inhibits the migration and infiltration of inflammatory cells into the gastrointestinal tract.<sup>[3][4]</sup> This mechanism of action makes it a subject of significant interest for research in inflammatory bowel diseases (IBD), such as ulcerative colitis.<sup>[5][6]</sup>

These application notes provide detailed information on the solubility and formulation of **carotegrast** methyl for preclinical research, as well as protocols for in vitro and in vivo studies to evaluate its efficacy and mechanism of action.

## Physicochemical Properties and Solubility

**Carotegrast** methyl is a yellow solid with a molecular weight of 569.44 g/mol and a molecular formula of  $C_{28}H_{26}Cl_2N_4O_5$ .<sup>[7]</sup> Its solubility is a critical factor for the design of both in vitro and in vivo experiments.

## Solubility Data

| Solvent                                              | Solubility                   | Concentration (mM) | Notes                                                                                                                                                                                  |
|------------------------------------------------------|------------------------------|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DMSO                                                 | 100 mg/mL                    | 175.61 mM          | Sonication is recommended to aid dissolution. <a href="#">[7]</a> <a href="#">[8]</a> Use freshly opened, anhydrous DMSO as it is hygroscopic. <a href="#">[7]</a> <a href="#">[9]</a> |
| Water                                                | 0.00165 mg/mL<br>(Predicted) | -                  | Practically insoluble.<br><a href="#">[10]</a>                                                                                                                                         |
| 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | 1.25 mg/mL                   | 2.20 mM            | Forms a suspended solution. Ultrasonic treatment may be needed. <a href="#">[9]</a>                                                                                                    |
| 10% DMSO, 90%<br>(20% SBE- $\beta$ -CD in<br>Saline) | 1.25 mg/mL                   | 2.20 mM            | Forms a suspended solution. Ultrasonic treatment may be needed. <a href="#">[9]</a> <a href="#">[11]</a>                                                                               |

## Stock Solution Preparation Protocol (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **carotegrast** methyl in dimethyl sulfoxide (DMSO).

### Materials:

- **Carotegrast** methyl powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Sonicator (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **carotegrast** methyl powder. For 1 mL of a 10 mM stock solution, you will need 5.69 mg.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **carotegrast** methyl powder.
- Mixing: Vortex the solution thoroughly to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[7][8]
- Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

## Formulation for In Vivo Studies

For oral or intraperitoneal administration in animal models, **carotegrast** methyl can be formulated as a suspension. Below are two common protocols.

### PEG300/Tween-80 Formulation Protocol

This protocol yields a suspended solution suitable for oral and intraperitoneal injections.[9]

Materials:

- **Carotegrast** methyl
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

- Sterile tubes
- Vortex mixer
- Sonicator

Procedure:

- Prepare a stock solution of **carotegrast** methyl in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 10% of the final volume of the DMSO stock solution.
- Add 40% of the final volume of PEG300 and mix thoroughly.
- Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
- Add 45% of the final volume of saline and vortex thoroughly.
- If precipitation occurs, use sonication to aid in creating a uniform suspension.

## SBE- $\beta$ -CD Formulation Protocol

This protocol also yields a suspended solution suitable for in vivo use.[\[9\]](#)[\[11\]](#)

Materials:

- **Carotegrast** methyl
- DMSO
- SBE- $\beta$ -CD (Sulfobutylether- $\beta$ -cyclodextrin)
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator

**Procedure:**

- Prepare a 20% (w/v) solution of SBE- $\beta$ -CD in saline.
- Prepare a stock solution of **carotegrast** methyl in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 10% of the final volume of the DMSO stock solution.
- Add 90% of the final volume of the 20% SBE- $\beta$ -CD in saline solution.
- Vortex thoroughly to create a suspension.
- Use sonication if necessary to ensure a uniform suspension.

## Experimental Protocols

### In Vitro Efficacy: Lymphocyte Adhesion Assay

This assay evaluates the ability of **carotegrast** methyl's active metabolite to block the adhesion of lymphocytes to VCAM-1 or MAdCAM-1.

**Materials:**

- Lymphocyte cell line expressing  $\alpha 4\beta 1$  and/or  $\alpha 4\beta 7$  integrins (e.g., Jurkat, RPMI-8866)[[1](#)][[12](#)]
- Recombinant human VCAM-1 or MAdCAM-1
- 96-well microplates
- Fluorescent dye for cell labeling (e.g., Calcein-AM)
- **Carotegrast** (active metabolite)
- Assay buffer (e.g., HBSS with  $\text{Ca}^{2+}/\text{Mg}^{2+}$ )
- Plate reader with fluorescence detection

**Procedure:**

- Plate Coating: Coat the wells of a 96-well plate with recombinant VCAM-1 or MAdCAM-1 overnight at 4°C.
- Cell Labeling: Label the lymphocytes with a fluorescent dye according to the manufacturer's protocol.
- Compound Treatment: Pre-incubate the labeled lymphocytes with varying concentrations of **carotegrast** for a specified time (e.g., 30 minutes) at 37°C.
- Adhesion: Add the treated lymphocytes to the coated wells and incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.
- Washing: Gently wash the wells to remove non-adherent cells.
- Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
- Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of **carotegrast** compared to the vehicle control.

## In Vivo Efficacy: Murine Models of Colitis

**Carotegrast** methyl has been shown to be effective in preventing the development of colitis in mouse models.<sup>[1]</sup> Below are protocols for commonly used models.

This model is widely used due to its simplicity and resemblance to human ulcerative colitis.<sup>[13]</sup>

Materials:

- Mice (e.g., C57BL/6)
- Dextran Sulfate Sodium (DSS)
- **Carotegrast** methyl formulation
- Animal balance
- Equipment for oral gavage or intraperitoneal injection

**Procedure:**

- Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
- Induction of Colitis: Administer DSS (typically 2-5% w/v) in the drinking water for 5-7 days. [\[11\]](#)[\[13\]](#)[\[14\]](#)
- Treatment: Administer **carotegrast** methyl or vehicle control daily via oral gavage or another appropriate route, starting from the first day of DSS administration.
- Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) can be calculated based on these parameters.
- Termination and Analysis: At the end of the study, euthanize the mice and collect the colons. Measure colon length (shortening is a sign of inflammation) and collect tissue for histological analysis and cytokine profiling.

This model is often used to mimic Crohn's disease.[\[9\]](#)

**Materials:**

- Mice (e.g., SJL/J or BALB/c)
- 2,4,6-Trinitrobenzenesulfonic acid (TNBS)
- Ethanol
- **Carotegrast** methyl formulation

**Procedure:**

- Induction of Colitis: Anesthetize the mice and intrarectally administer TNBS dissolved in ethanol.[\[9\]](#)[\[15\]](#)
- Treatment: Administer **carotegrast** methyl or vehicle control daily.

- Monitoring and Analysis: Monitor clinical signs as in the DSS model. At the end of the experiment, collect colons for macroscopic scoring, histological examination, and myeloperoxidase (MPO) activity measurement.

This model is considered a robust representation of T-cell-mediated IBD.[\[5\]](#)

#### Materials:

- Donor mice (e.g., BALB/c)
- Recipient immunodeficient mice (e.g., SCID or RAG-deficient)[\[5\]](#)
- Reagents and equipment for cell sorting (FACS or MACS)
- **Carotegrast** methyl formulation

#### Procedure:

- Cell Isolation and Sorting: Isolate CD4<sup>+</sup> T cells from the spleens of donor mice and sort for the CD45RB<sup>high</sup> population.[\[10\]](#)
- Cell Transfer: Inject the purified CD4<sup>+</sup>CD45RB<sup>high</sup> T cells intraperitoneally into the recipient mice.[\[10\]](#)
- Treatment: Begin treatment with **carotegrast** methyl or vehicle control, often mixed into the diet or administered by oral gavage.
- Monitoring: Monitor the mice for weight loss and signs of colitis, which typically develop over several weeks.
- Analysis: At the end of the study, assess colon inflammation through histology and other relevant markers.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **carotegrast** methyl and a typical experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **carotegrast** methyl.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **carotegrast** methyl.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]

- 3. Frontiers | Alpha4 beta7 integrin controls Th17 cell trafficking in the spinal cord leptomeninges during experimental autoimmune encephalomyelitis [frontiersin.org]
- 4. VCAM-1 activation of endothelial cell protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Aberrant activation of integrin  $\alpha 4\beta 7$  suppresses lymphocyte migration to the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Carotegrast methyl? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12.  $\alpha 4/\alpha 9$  Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-World Effectiveness and Safety of Carotegrast Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Carotegrast methyl used for? [synapse.patsnap.com]
- 15. Mechanisms of MAdCAM-1 gene expression in human intestinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carotegrast Methyl: Application Notes and Protocols for Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668454#carotegrast-methyl-solubility-and-formulation-for-research>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)